molecular formula C7H14ClN B6318774 rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride CAS No. 1992998-34-1

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6318774
CAS No.: 1992998-34-1
M. Wt: 147.64 g/mol
InChI Key: BEALYWBSLLVPBH-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1S,5R)-6-Azabicyclo[321]octane hydrochloride is a bicyclic organic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3s,5S)-3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
  • (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
  • rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride

Uniqueness

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALYWBSLLVPBH-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.